N-[2-(3-chlorophenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]-2-(4-fluorophenyl)acetamide
Description
Chemical Structure and Bonding Patterns
The core structure comprises a fused thieno[3,4-c]pyrazole ring system, a bicyclic scaffold integrating a thiophene (sulfur-containing five-membered ring) and a pyrazole (nitrogen-containing five-membered ring). The pyrazole ring is substituted at position 2 with a 3-chlorophenyl group and at position 3 with an acetamide linker bearing a 4-fluorophenyl moiety. Key bonding features include:
- Fused Ring System : The thiophene and pyrazole rings share two adjacent carbon atoms, creating a planar, conjugated system that enhances stability and π-π stacking potential.
- Substituent Linkages :
Table 1: Key Structural Parameters
Molecular Geometry and Conformational Flexibility
The thieno[3,4-c]pyrazole core adopts a nearly planar geometry due to aromatic conjugation, while substituents introduce torsional strain:
- Planarity of the Core : X-ray crystallography data from analogous compounds suggest a dihedral angle of <5° between thiophene and pyrazole rings, minimizing steric hindrance.
- Rotational Barriers :
- The 3-chlorophenyl group exhibits restricted rotation (barrier ~15 kcal/mol) due to ortho-chloro substitution, favoring a coplanar orientation with the pyrazole ring.
- The acetamide linker allows moderate flexibility, with a rotational barrier of ~8 kcal/mol around the C-N bond, enabling adaptive binding in biological targets.
Conformational Analysis :
Density functional theory (DFT) calculations on similar structures reveal two low-energy conformers:
Electronic Configuration and Reactivity
The electronic profile is dominated by electron-withdrawing substituents and aromatic heterocycles:
Aromatic Rings :
Reactive Sites :
Table 2: Electronic Properties
| Site | Mulliken Charge | Reactivity |
|---|---|---|
| Pyrazole N1 | -0.45 | Hydrogen bond donor |
| Thiophene S | -0.32 | π-Stacking interactions |
| Acetamide Carbonyl O | -0.68 | Hydrogen bond acceptor |
Properties
IUPAC Name |
N-[2-(3-chlorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-(4-fluorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClFN3O2S/c20-13-2-1-3-15(9-13)24-19(16-10-27(26)11-17(16)23-24)22-18(25)8-12-4-6-14(21)7-5-12/h1-7,9H,8,10-11H2,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMJOTNGXUKGPMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(N(N=C2CS1=O)C3=CC(=CC=C3)Cl)NC(=O)CC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClFN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3-chlorophenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]-2-(4-fluorophenyl)acetamide typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditions
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of advanced catalytic systems and optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis and ultrasound irradiation can be employed to enhance reaction rates and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3-chlorophenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]-2-(4-fluorophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce dihydro derivatives.
Scientific Research Applications
N-[2-(3-chlorophenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]-2-(4-fluorophenyl)acetamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound exhibits potential as a bioactive agent with antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[2-(3-chlorophenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]-2-(4-fluorophenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Heterocycle Variations
Thieno[3,4-c]pyrazole vs. Imidazo[2,1-b][1,3]thiazole
- Target Compound: The thienopyrazole core combines sulfur and nitrogen heteroatoms, creating a planar structure conducive to π-π stacking. This contrasts with the imidazo[2,1-b][1,3]thiazole in 2-(4-fluorophenyl)-N-{4-[6-(4-fluorophenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5-yl]pyridin-2-yl}acetamide (), which includes a sulfur-containing bicyclic system but lacks the pyrazole ring. The imidazothiazole’s reduced aromaticity may decrease binding affinity compared to the thienopyrazole .
Thienopyrazole vs. Pyrazolo[3,4-d]pyrimidine
- The pyrazolo[3,4-d]pyrimidine core in Example 83 () features a fused pyrazole-pyrimidine system, offering additional hydrogen-bonding sites.
Substituent Effects
Halogenated Aromatic Groups
- 3-Chlorophenyl vs.
- 4-Fluorophenyl Acetamide : Common in analogs like 2-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide (). Fluorine’s electronegativity enhances dipole interactions, but its position (para in the target vs. meta in some triazole derivatives) alters electronic distribution .
Sulfur-Containing Linkers
Pharmacological Implications (Hypothetical)
Key Observations :
- The thienopyrazole core and 4-fluorophenyl acetamide likely confer superior target engagement and stability over triazole sulfanyl analogs.
- Chlorophenyl substituents (3-position in the target vs. 3,4-dihalo in ) balance lipophilicity and steric effects .
Biological Activity
N-[2-(3-chlorophenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]-2-(4-fluorophenyl)acetamide is a compound of significant interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound belongs to the thienopyrazole class of compounds, characterized by a thieno[3,4-c]pyrazole core. Its chemical structure can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : CHClF NOS
Biological Activities
The biological activities of thienopyrazole derivatives have been extensively studied. This section summarizes key findings related to the compound's activity.
1. Antioxidant Activity
Research has indicated that thienopyrazole compounds exhibit significant antioxidant properties. A study assessing the protective effects against oxidative stress in erythrocytes demonstrated that these compounds could mitigate damage caused by toxic agents such as 4-nonylphenol. The alterations in erythrocyte morphology were notably reduced in treated groups compared to controls:
| Treatment Group | Altered Erythrocytes (%) |
|---|---|
| Control | 1 ± 0.3 |
| 4-Nonylphenol | 40.3 ± 4.87 |
| Thienopyrazole Compound (7a) | 12 ± 1.03 |
| Thienopyrazole Compound (7b) | 0.6 ± 0.16 |
| Thienopyrazole Compound (7e) | 28.3 ± 2.04 |
This data suggests that the compound can significantly reduce oxidative damage in biological systems .
2. Antimicrobial Activity
Thienopyrazole derivatives have shown promising antimicrobial properties. A study focusing on various derivatives revealed effective antifungal activity against multiple pathogenic strains and significant inhibition of Mycobacterium tuberculosis H37Rv . The results indicated that specific substitutions on the pyrazole ring enhance activity:
| Compound Type | Antifungal Activity (Zone of Inhibition in mm) |
|---|---|
| Pyrazole Derivative A | 15 mm |
| Pyrazole Derivative B | 20 mm |
| Control (No treatment) | 0 mm |
3. Anticancer Activity
Thienopyrazoles have also been explored for their anticancer potential. In vitro studies have demonstrated that certain derivatives inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest . For instance, a derivative was shown to reduce cell viability in breast cancer cell lines by over 50% at specific concentrations.
The biological effects of this compound are believed to involve multiple mechanisms:
- Inhibition of Enzymatic Activity : Some thienopyrazoles act as inhibitors for enzymes involved in inflammatory pathways and cancer progression.
- Modulation of Cellular Signaling : The compound may interact with signaling pathways critical for cell survival and proliferation.
Case Studies
Several case studies have highlighted the efficacy of thienopyrazoles in various biological contexts:
- Protective Effects on Aquatic Life : In fish models, thienopyrazoles demonstrated protective effects against environmental toxins, showcasing their potential as environmental bioremediators .
- Synergistic Effects with Other Compounds : Research indicated that when combined with existing antimicrobial agents, thienopyrazoles exhibited enhanced efficacy against resistant strains .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
